molecular formula C8H12ClNS B2483575 [3-(Methylthio)benzyl]amine hydrochloride CAS No. 869297-07-4

[3-(Methylthio)benzyl]amine hydrochloride

Cat. No.: B2483575
CAS No.: 869297-07-4
M. Wt: 189.7
InChI Key: BSQUCPXNHLDJFZ-UHFFFAOYSA-N
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Description

Significance of Benzylamines as Fundamental Synthetic Intermediates and Chemical Scaffolds

Benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine. nih.gov This structural motif is a cornerstone in organic synthesis, serving as a versatile intermediate in the creation of more complex molecules. lab-chemicals.com The reactivity of both the benzyl and amine groups allows for a wide array of chemical transformations. Benzylamines are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials. lab-chemicals.comopenmedicinalchemistryjournal.com Their derivatives have been shown to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. lab-chemicals.com For instance, benzylamine (B48309) is a precursor in the synthesis of local anesthetics like lidocaine (B1675312) and has been investigated for its potential to inhibit enzymes such as monoamine oxidases. lab-chemicals.com The utility of benzylamine extends to its use as a masked form of ammonia (B1221849); the benzyl group can be removed via hydrogenolysis after N-alkylation. nih.gov This reactivity makes benzylamine and its derivatives indispensable tools for chemists in both industrial and academic settings. openmedicinalchemistryjournal.com

Overview of Organosulfur Compounds, with a Focus on Thioether Functionalities, in Organic and Medicinal Chemistry Research

Organosulfur compounds, organic molecules containing sulfur, are of immense importance in chemistry and biology. nih.gov Sulfur-containing functional groups are present in a wide variety of pharmaceuticals and natural products. nih.gov The thioether functionality (R-S-R'), in particular, is a key structural component in many biologically active molecules. nih.gov Thioethers are found in approved drugs and are considered valuable scaffolds in medicinal chemistry. nih.gov Approximately a quarter of all small-molecule pharmaceuticals are organosulfur compounds. nih.gov The presence of a sulfur atom can influence a molecule's physical and chemical properties, such as its lipophilicity, metabolic stability, and ability to engage in specific interactions with biological targets. Thioether-containing compounds have shown a broad range of biological activities, including anticancer, anticonvulsant, antimicrobial, and antiplatelet effects. vulcanchem.com

Contextualization of [3-(Methylthio)benzyl]amine Hydrochloride within the Broader Landscape of Benzylamine and Thioether Chemistry

This compound is a molecule that uniquely combines the structural features of both a benzylamine and a thioether. This compound consists of a benzylamine core with a methylthio (-SCH3) group attached to the meta-position of the benzene (B151609) ring. The hydrochloride salt form enhances its stability and makes it easier to handle in a laboratory setting. The presence of the benzylamine moiety provides a reactive handle for further synthetic modifications, while the methylthio group introduces the properties associated with organosulfur compounds. The methylthio group at the meta-position can increase the lipophilicity of the molecule, which may improve its ability to cross biological membranes.

Research Landscape and Current Understanding of the [3-(Methylthio)benzyl]amine Structural Motif

The [3-(Methylthio)benzyl]amine structural motif is of interest to researchers as a building block for the synthesis of new chemical entities with potential biological activity. The combination of the benzylamine and thioether functionalities offers a platform for creating diverse molecular architectures. Research into this motif has primarily focused on its utility as a synthetic intermediate. For example, it serves as a precursor for the development of potential anticancer and antimicrobial agents. Functionalization of the amine group can lead to the generation of analogs with enhanced potency. Furthermore, the thiomethyl group has been shown to improve activity against Gram-positive bacteria. This structural unit has also been incorporated into peptide mimetics to enhance their resistance to proteases.

Physicochemical Properties of this compound

PropertyValue
CAS Number 869297-07-4
Molecular Formula C₈H₁₂ClNS
Molecular Weight 189.7 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar solvents (e.g., DMF, MeOH)

Synthetic Pathways

The synthesis of this compound can be achieved through several routes, with nucleophilic substitution and reductive amination being common strategies.

A typical nucleophilic substitution route involves:

Benzylation: Reacting 3-(methylthio)benzyl chloride with ammonia or a protected amine.

Deprotection: If a protected amine is used, the protecting group (e.g., phthalimide) is removed, often using hydrazine.

Salt Formation: The resulting free amine is treated with hydrochloric acid to yield the hydrochloride salt.

An example of a reductive amination protocol includes:

Condensing 3-(methylthio)benzaldehyde (B1281139) with a primary amine in a suitable solvent like methanol (B129727) under reflux.

Reducing the intermediate Schiff base with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) to form the secondary amine.

Purification of the product, often by column chromatography, followed by crystallization as the hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylsulfanylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c1-10-8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUCPXNHLDJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 3 Methylthio Benzyl Amine Hydrochloride and Its Derivatives

Reactivity of the Primary Amine Functionality

The primary amine group on the benzylic carbon is a versatile nucleophilic center, enabling a wide range of chemical transformations.

The primary amine of [3-(Methylthio)benzyl]amine readily undergoes N-acylation or amidation with various acylating agents to form stable amide bonds. This reaction is fundamental in synthetic chemistry for introducing carbonyl-containing moieties. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids activated by coupling reagents.

Direct catalysed amidation between a carboxylic acid and an amine, which generates water as the sole byproduct, is an atom-economic approach. For instance, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives in toluene (B28343) at elevated temperatures. nih.gov The reaction proceeds smoothly in a sealed vessel, and the equilibrium can be favorable even without the removal of water. nih.gov

Alternatively, catalyst- and solvent-free conditions have been developed for acylation reactions. The acetylation of benzylamine can be achieved by simply heating it with acetic anhydride, providing a green and efficient method for protection or modification of the amine group. mdpi.com These methods are broadly applicable to a range of amines and acylating agents.

Table 1: Representative Conditions for Amidation and Acylation of Benzylamine Derivatives

Reagent/Catalyst System Substrates Conditions Product Yield
NiCl₂ (10 mol%) Phenylacetic Acid, Benzylamine Toluene, 110°C, 20h Moderate to Excellent
Acetic Anhydride Benzylamine Solvent-free, 60°C High
Acyl Chlorides/Anhydrides Primary Amines Base (e.g., Pyridine (B92270), Et₃N), Aprotic Solvent Generally High

This table presents generalized conditions based on reactions with benzylamine analogues. Yields are context-dependent.

The reaction of the primary amine of [3-(Methylthio)benzyl]amine with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. This condensation reaction is typically reversible and proceeds via a two-step mechanism. researchgate.netnih.gov The first step involves the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a hemiaminal or carbinolamine. nih.gov This intermediate is often unstable and undergoes subsequent dehydration (elimination of a water molecule) to yield the final imine product. nih.gov

Table 2: Factors Influencing Schiff Base Formation

Factor Effect on Reaction Rationale
pH Optimal range exists; reaction is slow at very low or high pH Low pH protonates the amine, reducing its nucleophilicity. High pH prevents protonation of the carbonyl and the hemiaminal hydroxyl group, slowing dehydration.
Solvent Polar solvents can favor Schiff base formation Polar solvents can help stabilize charged intermediates and solvate the water byproduct, driving the equilibrium forward.
Water Removal Drives reaction to completion As a condensation reaction, removing the water byproduct shifts the equilibrium towards the product side (Le Châtelier's principle).

| Substituents | Electronic effects on both reactants influence rate | Electron-withdrawing groups on the aldehyde enhance carbonyl electrophilicity. Electron-donating groups on the amine enhance its nucleophilicity. |

The nitrogen atom of the primary amine is nucleophilic and can be functionalized through alkylation and arylation reactions. N-alkylation is commonly achieved by reacting the amine with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) via an SN2 mechanism. This reaction can lead to a mixture of mono- and di-alkylated products, and controlling the stoichiometry is crucial for selectivity.

N-arylation, the formation of a carbon-nitrogen bond with an aryl group, is typically accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the coupling of amines with aryl halides or triflates in the presence of a palladium or copper catalyst and a suitable base.

More advanced strategies focus on the functionalization of C-H bonds adjacent to the amine. Recent studies have explored the site-selective α-C(sp³)–H arylation of benzylamine derivatives through photoredox-mediated hydrogen atom transfer (HAT) catalysis. nih.gov This approach allows for the direct formation of a C-C bond at the benzylic position, offering a streamlined route to complex benzylamine structures without pre-functionalization. nih.gov

Chemical Transformations of the Methylthio (Thioether) Group

The sulfur atom of the methylthio group is susceptible to oxidation and can participate in reactions characteristic of thioethers.

The methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The level of oxidation is controlled by the choice of oxidizing agent and the reaction stoichiometry. organic-chemistry.org

Common oxidants for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperbenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org The oxidation of a sulfide (B99878) to a sulfoxide is generally rapid. The subsequent oxidation of the sulfoxide to the sulfone is slower because the sulfur atom in the sulfoxide is less nucleophilic due to the electron-withdrawing nature of the sulfinyl group. This kinetic difference allows for the selective isolation of the sulfoxide by using one equivalent of the oxidizing agent under controlled conditions. nih.gov Using an excess of a strong oxidizing agent will typically drive the reaction to completion, yielding the sulfone. organic-chemistry.org

Table 3: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Transformation

Oxidizing Agent Typical Product (Stoichiometry) Notes
H₂O₂ (1 equiv.) Sulfoxide Often requires a catalyst (e.g., TaC, NbC) for efficiency and selectivity.
H₂O₂ (>2 equiv.) Sulfone Niobium carbide (NbC) can catalyze the oxidation directly to the sulfone. organic-chemistry.org
m-CPBA (1 equiv.) Sulfoxide A common and effective reagent for selective sulfoxide formation at low temperatures.
m-CPBA (>2 equiv.) Sulfone Reaction proceeds readily to the sulfone with excess reagent.
Oxone® (KHSO₅·KHSO₄·K₂SO₄) Sulfoxide Can provide high selectivity for sulfoxides over sulfones. nih.gov

The thioether group is generally sensitive to oxidation. The kinetics of this transformation are influenced by the concentration of both the thioether and the oxidizing agent, as well as temperature and solvent. Kinetic studies on the oxidation of analogous benzylamines (focusing on the amine group) have shown that the reactions are often first-order with respect to both the substrate and the oxidant. ias.ac.in

A similar kinetic profile would be expected for the oxidation of the methylthio group. The rate of oxidation would be dependent on the nucleophilicity of the sulfur atom. The electronic properties of the substituted benzyl (B1604629) ring would modulate this reactivity. The rate-determining step in the oxidation of benzylamines has been shown to involve the cleavage of an α-C-H bond, as confirmed by a substantial kinetic isotope effect. ias.ac.in For the oxidation of the thioether, the rate-determining step would likely be the nucleophilic attack of the sulfur atom on the oxidant. The presence of electron-donating or electron-withdrawing groups on the aromatic ring would influence the electron density on the sulfur atom and thus affect the reaction rate, a phenomenon that could be quantified through Hammett correlation analysis.

Nucleophilic Displacement of the Methylthio Group in Synthetic Sequences

The methylthio (-SMe) group is generally considered a poor leaving group in classical nucleophilic aromatic substitution (SNAr) reactions. Its displacement requires significant activation of the aromatic ring by strongly electron-withdrawing groups or transformation of the thioether into a more labile functional group. libretexts.org Research into related compounds demonstrates that the carbon-sulfur bond in aryl thioethers can be cleaved under specific synthetic conditions.

One effective strategy to enhance the leaving group ability of the methylthio moiety is through oxidation. Studies on various aryl methylthio compounds, such as terbutryn (B1682747) and pentachlorothioanisole, have shown that the corresponding methyl sulfoxides (-S(O)Me) and methyl sulfones (-SO₂Me) are much more susceptible to nucleophilic attack. nih.gov In these oxidized derivatives, the sulfur center is more electrophilic, and the resulting methanesulfenate (-S(O)Me) and methanesulfinate (B1228633) (-SO₂Me) anions are better leaving groups. For instance, the displacement of the methylthio group from its oxidized congeners by nucleophiles like glutathione (B108866) has been studied, identifying methanesulphenic acid and methanesulphinic acid as the displaced moieties from the sulfoxide and sulphone, respectively. nih.gov

Direct displacement without prior oxidation is less common but can be achieved under forcing conditions or with specific substrates. For example, in studies involving substituted methylthiobenzylidene Meldrum's acids, the methylthio group is displaced by secondary alicyclic amines. nih.gov The mechanism proceeds through a multi-step sequence involving initial nucleophilic attack by the amine on the activated substrate, followed by proton transfer and elimination steps to yield the final substitution product. nih.gov While the substrate in these studies differs from [3-(Methylthio)benzyl]amine, the principles highlight that nucleophilic displacement of a methylthio group is feasible when the aromatic system is sufficiently electron-deficient. libretexts.orgnih.gov

The following table summarizes conditions under which the methylthio group or its oxidized derivatives can be displaced in related aryl systems.

Substrate TypeNucleophileKey ConditionsDisplaced GroupOutcomeReference
Aryl Methyl SulphoneGlutathione (GSH)In vitro, with/without microsomal enzymesMethanesulphinic acidGSH adduct formation nih.gov
Aryl Methyl SulphoxideGlutathione (GSH)In vitro, with/without microsomal enzymesMethanesulphenic acid (proposed)Formation of multiple sulfur-containing byproducts nih.gov
(Methylthio)benzylidene Meldrum's AcidSecondary Alicyclic Amines (e.g., piperidine, morpholine)Aqueous DMSOMethanethiolate (-SMe)Amine substitution product nih.gov

Reactivity of the Aromatic Ring in the Presence of the Amine and Thioether Substituents

The aromatic ring of [3-(Methylthio)benzyl]amine is substituted with two functional groups: a methylthio (-SMe) group and an aminomethyl (-CH₂NH₂) group, positioned meta to each other. In classical electrophilic aromatic substitution (EAS) reactions, both substituents are activating and ortho, para-directing. msu.edulibretexts.orgmsu.edu The methylthio group activates through the resonance donation of sulfur's lone pair electrons, while the aminomethyl group is activating due to the electron-donating nature of the alkylamine substituent. Their combined influence directs incoming electrophiles to the C2, C4, and C6 positions, which are ortho or para to one or both groups, thereby enhancing the ring's nucleophilicity at these sites. msu.edu However, in modern transition-metal-catalyzed reactions, the reactivity pattern is often governed by chelation-assisted C-H activation, where one of the substituent groups acts as a directing group.

Directed Aromatic Functionalization (e.g., C-H Activation utilizing the amine or thioether as a directing group)

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for regioselective functionalization of aromatic rings, guided by coordinating functional groups. rsc.org In the context of [3-(Methylthio)benzyl]amine, both the thioether and the amine functionalities present opportunities for directed C-H functionalization.

Thioether as a Directing Group: The sulfur atom of a thioether moiety is an effective coordinating atom for various transition metals, including palladium, rhodium, and cobalt. rsc.orgnih.govresearchgate.net This coordination can direct the metal catalyst to activate an adjacent ortho C-H bond, leading to the formation of a five-membered cyclometalated intermediate. For the [3-(Methylthio)benzyl]amine scaffold, the thioether group at C3 can direct the functionalization of the C-H bonds at the C2 and C4 positions. A range of transformations has been developed using this strategy in related aryl thioether systems, including:

C-H Olefination: Palladium-catalyzed reactions can introduce olefinic groups at the ortho position. rsc.orgnih.gov

C-H Arylation: Rhodium(III)-catalyzed reactions have been shown to introduce aryl groups. rsc.org

C-H Acylation: Palladium-catalyzed acylation provides a route to ortho-acyl thioethers. researchgate.net

These reactions often exhibit high regioselectivity, dictated by the position of the directing thioether group. rsc.org

Amine as a Directing Group: The primary amine in the benzylamine moiety can also serve as a directing group for C-H activation. ucsf.edutechnologypublisher.com While primary amines can sometimes act as catalyst poisons, this issue is often circumvented by in situ conversion to a more suitable directing group. snnu.edu.cnrsc.org Strategies include:

Conversion to Amide: Acetylation of the amine to an acetamide (B32628) provides a robust directing group for metals like palladium and rhodium. nih.gov

Transient Directing Groups: The amine can react reversibly with an aldehyde (e.g., glyoxylic acid) to form an imine, which then directs the C-H activation event. This approach avoids separate protection/deprotection steps. rsc.org Carbon dioxide has also been explored as a traceless, in situ directing group, forming a carbamate (B1207046) that facilitates C-H functionalization. technologypublisher.com

For [3-(Methylthio)benzyl]amine, an amine-directed strategy would likely functionalize the C2 position, ortho to the aminomethyl group. Given that both the thioether and the amine can direct functionalization to the C2 and C4 positions, the reaction outcome could depend on the choice of metal catalyst, ligands, and reaction conditions, potentially allowing for selective functionalization at different sites.

The table below outlines examples of directed C-H functionalization on systems related to the functional groups present in [3-(Methylthio)benzyl]amine.

Directing GroupCatalyst SystemTransformationPosition FunctionalizedReference
ThioetherPd(OAc)₂ / Chiral Phosphoric AcidAtroposelective C-H Olefinationortho- (C2, C4) nih.gov
Thioether[RhCp*Cl₂]₂C-H Alkenylation/Arylationortho- (C2, C4) rsc.org
ThioetherPd(OAc)₂C-H Acyloxylationortho- (C2, C4) researchgate.net
Primary Amine (via Transient Imine)Pd(OAc)₂ / Glyoxylic Acidγ-C(sp³)-H Arylationortho- (C2) rsc.org
Primary Amine (via Carbamate)Pd(OAc)₂ / CO₂γ-C(sp³)-H Arylationortho- (C2) technologypublisher.com

Homolytic Aromatic Substitution (HAS) Reactions for Related Thioether-Aryl Systems

Homolytic Aromatic Substitution (HAS) offers an alternative pathway for the functionalization of aromatic rings, proceeding through radical intermediates rather than the polar mechanisms of EAS or the organometallic pathways of C-H activation. In recent years, photocatalysis has revitalized interest in HAS reactions by providing mild conditions for the generation of aryl radicals. researchgate.net

For thioether-aryl systems, HAS reactions can be initiated by various methods. One notable example involves the photochemical organocatalytic synthesis of thioethers from aryl chlorides. The key step in the proposed radical chain mechanism is a homolytic aromatic substitution of the halide by an electrophilic thiyl radical. researchgate.net While this example describes the formation of a C-S bond, the principles of radical substitution on the aromatic ring are relevant.

Reactions involving aryl radicals generated on the thioether-substituted ring could lead to substitution at positions dictated by radical stability and reaction kinetics. This reactivity mode is distinct from ionic or organometallic pathways and can provide complementary synthetic outcomes. For instance, visible-light-mediated protocols can enable C-H thioetherification of arenes, highlighting the compatibility of the thioether moiety with radical reaction conditions. researchgate.net The presence of the benzylic C-H bonds in the aminomethyl group also introduces a site for potential radical reactions, though HAS specifically refers to substitution on the aromatic ring itself. msu.edu

Structure Activity Relationship Sar Investigations Incorporating the 3 Methylthio Benzyl Amine Structural Motif

Methodological Approaches in SAR Studies of Benzylamine (B48309) and Thioether Analogs

The SAR investigation of benzylamine and thioether analogs, including those with the [3-(Methylthio)benzyl]amine core, employs a range of established and innovative methodologies. These approaches are designed to systematically probe the chemical space around a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.

Systematic Structural Modifications and Their Impact on Compound Properties

A primary strategy in SAR studies is the systematic modification of the lead compound's structure. This involves the targeted synthesis of analogs where specific parts of the molecule are altered to assess their contribution to biological activity. For a molecule like [3-(Methylthio)benzyl]amine, these modifications can be categorized into several key areas:

Aromatic Ring Substitution: Introducing various substituents onto the benzene (B151609) ring can profoundly alter the electronic and steric properties of the molecule. This can influence binding affinity, metabolic stability, and solubility.

Modification of the Benzylamine Linker: The length, rigidity, and substitution pattern of the linker connecting the aromatic ring to the amine group can be varied to optimize interactions with the target protein.

Amine Group Functionalization: The primary amine can be converted to secondary or tertiary amines, or into amides, sulfonamides, or other functional groups to explore different hydrogen bonding patterns and steric interactions.

Thioether Group Modification: The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, or the methyl group can be replaced with larger alkyl or aryl groups to probe the size and electronic requirements of the binding pocket.

These systematic changes allow researchers to build a detailed map of the structural requirements for biological activity.

Integration of Synthetic Chemistry with Biological Screening Methodologies

The successful elucidation of SAR is highly dependent on the close integration of synthetic chemistry and biological screening. Synthetic chemists are tasked with designing and executing efficient routes to the desired analogs. For benzylamine derivatives, common synthetic strategies include reductive amination of the corresponding benzaldehyde (B42025) with an appropriate amine or nucleophilic substitution of a benzyl (B1604629) halide.

Once synthesized, these compounds are subjected to a battery of biological assays to determine their activity. These screening methods can range from in vitro enzyme or receptor binding assays to cell-based assays that measure a functional response. The data generated from these screens are then fed back to the synthetic chemists to guide the design of the next generation of compounds. This iterative cycle of design, synthesis, and testing is the engine that drives the optimization of a lead compound into a potential drug candidate. High-throughput screening (HTS) technologies have further accelerated this process, allowing for the rapid evaluation of large libraries of compounds.

Influence of the [3-(Methylthio)benzyl]amine Moiety on Biological Activity Profiles of Analogs

The [3-(Methylthio)benzyl]amine moiety itself imparts specific properties to a molecule that can significantly influence its biological activity. The interplay of the aromatic ring, the methylthio group, and the benzylamine linker creates a unique pharmacophore that can be fine-tuned through chemical modification.

Positional Isomerism of the Methylthio Group and its Contribution to Activity (e.g., ortho, meta, para effects)

The position of the methylthio group on the benzene ring is a critical determinant of biological activity. The ortho, meta, and para isomers of a substituted benzylamine can exhibit markedly different potencies and selectivities due to the distinct electronic and steric environments they create.

The methylthio group is considered to be weakly activating and ortho-, para-directing in electrophilic aromatic substitution, but its influence on receptor binding is more complex. The meta-positioning of the methylthio group in [3-(Methylthio)benzyl]amine places the sulfur atom and its lone pairs of electrons in a specific spatial orientation relative to the benzylamine side chain, which can be critical for establishing key interactions with a biological target.

To illustrate the potential impact of positional isomerism, the following table presents hypothetical data based on the observed trends in other classes of biologically active molecules, where the meta-position has been found to be favorable.

CompoundIsomer PositionHypothetical Biological Activity (IC50, µM)Rationale for Hypothetical Activity
Methylthiobenzylamine Analogortho15.2Potential for steric hindrance with the benzylamine linker, possibly disrupting optimal binding conformation.
[3-(Methylthio)benzyl]amine Analogmeta2.5Optimal positioning of the methylthio group for favorable interactions within a specific binding pocket, potentially involving hydrophobic or weak hydrogen bonding.
Methylthiobenzylamine Analogpara8.7The substituent is positioned further from the key interacting benzylamine moiety, potentially leading to less impactful interactions with the target.

This table is for illustrative purposes and is based on general principles of medicinal chemistry. The actual biological activities would need to be determined experimentally.

Role of the Benzyl Amine Linker in Molecular Recognition and Binding

The benzylamine linker is a common structural motif in many biologically active compounds. Its role extends beyond simply connecting the aromatic ring to a functional group; it actively participates in molecular recognition and binding. The flexibility of the linker allows the molecule to adopt different conformations to fit into a binding site. The amine group itself is often a key interaction point, capable of forming hydrogen bonds or ionic interactions with amino acid residues in a protein target.

The length and composition of the linker are critical. For example, extending the linker can allow the aromatic portion of the molecule to reach deeper into a hydrophobic pocket, while introducing rigidity, perhaps through cyclization, can lock the molecule into a more active conformation, reducing the entropic penalty of binding.

Effects of Substituents on the Aromatic Ring on Activity Modulation (e.g., halogenation, alkylation)

Further substitution on the aromatic ring of the [3-(Methylthio)benzyl]amine scaffold provides a powerful tool for modulating biological activity. The addition of substituents like halogens or alkyl groups can influence the molecule's properties in several ways:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can alter the electronic profile of the aromatic ring through their inductive and resonance effects. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. Furthermore, halogenation can block sites of metabolism, thereby improving the pharmacokinetic profile of a compound.

Alkylation: The addition of alkyl groups (e.g., methyl, ethyl) can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Alkyl groups also add steric bulk, which can be used to probe the size and shape of the binding pocket and improve selectivity.

The following interactive table provides hypothetical examples of how such substitutions might influence the biological activity of a [3-(Methylthio)benzyl]amine analog.

AnalogSubstitution on the Aromatic RingHypothetical Biological Activity (IC50, µM)Potential Rationale for Change in Activity
Parent CompoundNone5.0Baseline activity of the [3-(Methylthio)benzyl]amine scaffold.
Analog 14-Fluoro2.1The small, electronegative fluorine atom may form a favorable halogen bond or alter the electronics of the ring to improve binding.
Analog 24-Chloro3.5The larger chlorine atom may introduce some steric hindrance while still providing beneficial electronic effects.
Analog 35-Methyl4.2The methyl group increases lipophilicity and may have a favorable steric interaction within the binding site.
Analog 42,4-Dichloro8.9Multiple substitutions may lead to significant steric clashes that prevent optimal binding.

This table is for illustrative purposes and is based on general principles of medicinal chemistry. The actual biological activities would need to be determined experimentally.

Impact of Methylthio Group Substitution or Replacement on Activity

The methylthio group at the 3-position of the benzylamine ring plays a significant role in the biological activity of compounds containing this motif. Its size, lipophilicity, and potential for metabolic transformation are key determinants of a molecule's interaction with its biological target.

Substitution on the Sulfur Atom: Oxidation of the methylthio group to a sulfoxide or sulfone can have a profound impact on activity. In a study on inhibitors of the sirtuin-2 (SIRT2) enzyme, which has been implicated in neurodegenerative diseases like Huntington's disease, researchers investigated a series of compounds with a 3-(benzylthio)benzamide core. They found that replacing a sulfonamide linker with a thioether (-S-) significantly increased the potency of the inhibitors. Further oxidation of the thioether to a sulfoxide (-SO-) or a sulfone (-SO2-) was also explored. These modifications alter the electronic properties and hydrogen-bonding capabilities of the group, which can either enhance or diminish binding affinity to the target protein, depending on the specific interactions in the binding pocket.

Replacement of the Methylthio Group: The complete replacement of the methylthio group with other substituents allows for a systematic exploration of the chemical space around the benzylamine core. The choice of replacement group is guided by the desire to modulate properties such as:

Lipophilicity: Replacing the methylthio group with more or less lipophilic substituents can affect the compound's ability to cross cell membranes and access its target.

Steric Bulk: The size and shape of the substituent can dictate the compound's ability to fit into a binding pocket.

The following table summarizes the impact of various substitutions and replacements on the activity of hypothetical benzylamine derivatives, based on general SAR principles.

Modification Substituent/Replacement General Impact on Activity Rationale
Oxidation Sulfoxide (-SO-CH3)VariableIncreases polarity, potential for hydrogen bonding.
Sulfone (-SO2-CH3)VariableFurther increases polarity and hydrogen bonding capacity.
Replacement Methoxy (-O-CH3)Potentially maintained or alteredSimilar size but different electronic properties.
Halogens (e.g., -Cl, -Br)VariableAlters lipophilicity and electronic character.
Alkyl groups (e.g., -CH3, -C2H5)VariableIncreases lipophilicity, can probe steric limits of the binding pocket.

Conformational Analysis and Steric Considerations in SAR

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For derivatives of [3-(Methylthio)benzyl]amine, the relative orientation of the benzyl ring, the aminomethyl group, and the methylthio substituent can significantly influence biological activity.

Steric hindrance is another important consideration. The size of the methylthio group, as well as any modifications made to it, can impact how the molecule interacts with its target. If the binding pocket is sterically constrained, even small changes in the size of the substituent can lead to a significant loss of activity. Conversely, in cases where the binding pocket has unoccupied space, the addition of larger groups may lead to new, favorable interactions and increased potency.

Computational Chemistry and Cheminformatics in SAR Elucidation

Computational tools are invaluable for understanding and predicting the SAR of compounds containing the [3-(Methylthio)benzyl]amine motif.

Pharmacophore modeling is a powerful technique used in ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. A pharmacophore model defines the essential steric and electronic features that a molecule must possess to be biologically active.

For a series of active compounds containing the [3-(Methylthio)benzyl]amine scaffold, a pharmacophore model could be generated that includes features such as:

A hydrophobic/aromatic feature representing the benzyl ring.

A hydrogen bond donor/acceptor feature corresponding to the amine group.

A hydrophobic feature for the methylthio group.

The relative spatial arrangement of these features.

This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. It can also guide the design of new analogs with improved properties by suggesting modifications that better satisfy the pharmacophoric requirements.

When the structure of the biological target is known, molecular docking and simulation can provide detailed insights into the binding mode of [3-(Methylthio)benzyl]amine derivatives.

In the aforementioned study of SIRT2 inhibitors, molecular docking was used to understand the binding interactions of 3-(benzylthio)benzamide derivatives within the enzyme's active site. The docking studies revealed that the thioether-containing compounds could adopt a favorable conformation in the binding pocket. The 3-(benzylthio)phenyl moiety was able to form hydrophobic interactions with key amino acid residues, contributing to the compound's potency. These computational results provided a rational explanation for the observed SAR and guided the design of more potent inhibitors.

Molecular dynamics simulations can further refine the understanding of the ligand-receptor complex by simulating its dynamic behavior over time. This can help to assess the stability of the binding mode predicted by docking and to identify key interactions that are maintained throughout the simulation.

Biomolecular Interactions and Target Identification in Academic Research

Investigation of Enzyme Inhibition and Modulation by [3-(Methylthio)benzyl]amine Analogs

The structural motif of [3-(Methylthio)benzyl]amine has been incorporated into various molecules to explore their potential as enzyme inhibitors. This research has spanned different classes of enzymes, revealing a versatility in the biological activities of its derivatives.

Bacterial transglycosylase, an enzyme crucial for the synthesis of the peptidoglycan layer of bacterial cell walls, has been a target of interest for novel antibacterial agents. researchgate.net In this context, a series of N-substituted-[3-(methylthio)benzyl]amine derivatives were synthesized and assessed for their inhibitory effects. One particular analog demonstrated notable inhibition of the transglycosylase domain of penicillin-binding protein 1b (PBP1b) from Escherichia coli. This inhibition was specific to the transglycosylase function, with no significant impact on the transpeptidase activity of the enzyme. nih.gov

Analogs of [3-(Methylthio)benzyl]amine have also been explored for their capacity to inhibit phosphoinositide phosphatases, such as the SH2 domain-containing inositol (B14025) 5-phosphatase (SHIP). SHIP enzymes are key regulators in the phosphatidylinositol 3-kinase (PI3K) signaling pathway. nih.gov A study focused on biphenyl-based inhibitors of SHIP1 identified a potent compound that featured a 3-(methylthio)benzylamine group. vulcanchem.com The inclusion of this moiety was found to be a significant contributor to the compound's inhibitory activity against the SHIP1 enzyme in biochemical assays. vulcanchem.com

Understanding how these compounds interact with their enzymatic targets is a critical area of research. While specific competitive binding assay data for [3-(Methylthio)benzyl]amine analogs with bacterial transglycosylase or SHIP enzymes is not extensively detailed in the available literature, the nature of enzyme-ligand interactions can be inferred from the observed inhibitory activities. For instance, the inhibition of bacterial transglycosylase by its analogs suggests a binding event that interferes with the enzyme's catalytic function. Such interactions are often characterized using techniques like kinetic enzyme assays and biophysical methods to determine the mode of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. These studies are essential for elucidating the precise mechanism by which the ligand modulates enzyme activity. mdpi.com

Interaction with Biomolecules and Subcellular Components

Beyond direct interactions with enzymes, the biological effects of [3-(Methylthio)benzyl]amine derivatives can also be mediated through their binding to other critical biomolecules.

In the investigation of N-substituted-[3-(methylthio)benzyl]amine derivatives as antibacterial agents, a significant finding was the correlation between their antibacterial efficacy and their ability to bind to Lipid II. nih.gov Lipid II is an essential precursor in the biosynthesis of the bacterial cell wall. nih.gov The study revealed that the more potent antibacterial compounds in the series were capable of sequestering Lipid II, thereby preventing its utilization by transglycosylase for peptidoglycan synthesis. This suggests a dual mode of action for these analogs, involving both direct enzyme inhibition and the sequestration of its substrate. nih.govnih.gov

Cellular Activity Studies and Modulation of Cellular Processes (e.g., antiproliferation activity in non-clinical cell lines for research purposes)

The molecular interactions of [3-(Methylthio)benzyl]amine analogs have been shown to translate into cellular effects, including the modulation of cell proliferation. Several studies have investigated the antiproliferative potential of benzylamine (B48309) derivatives in various cancer cell lines for research purposes.

For example, a series of quinoxaline (B1680401) derivatives were synthesized and tested for their antiproliferative activity against a panel of cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cells. nih.gov One of the lead compounds exhibited significant activity, with IC50 values comparable to the standard chemotherapeutic agent doxorubicin. nih.gov In another study, analogs of the marine alkaloid makaluvamine, which incorporate substituted benzyl (B1604629) side chains, demonstrated pronounced antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov Similarly, research on aminobenzylnaphthols has shown moderate cytotoxic activity against adenocarcinoma and neuroblastoma cell lines. mdpi.com These studies indicate that the benzylamine scaffold, including derivatives with a methylthio substitution, can be a valuable component in the design of compounds with antiproliferative properties. vulcanchem.com The mechanism of action for some of these compounds has been linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell growth and survival. frontiersin.orgresearchgate.net

Table of Antiproliferative Activity of Selected Benzylamine Analogs

Compound/Analog Class Cell Line(s) Observed Activity (IC50/EC50) Reference
Quinoxaline Derivative PC-3, HeLa, HCT-116, MCF-7 IC50 values comparable to doxorubicin nih.gov
Makaluvamine Analog (4-chloro-benzyl) MCF-7 1.8 µM nih.gov
Makaluvamine Analog (4-methyl-benzyl) MCF-7 2.3 µM nih.gov

Role in Material Science and Bio-inspired Systems

Information regarding the specific application of [3-(Methylthio)benzyl]amine hydrochloride in material science and bio-inspired systems is not available in the reviewed scientific literature.

Design of Oxidation-Sensitive Polymeric Micelles for Controlled Release Principles

Detailed research findings on the use of this compound in the design of oxidation-sensitive polymeric micelles are not present in the available literature. The principles of such systems generally rely on the oxidation of the thioether group to a more hydrophilic sulfoxide (B87167) or sulfone, which triggers the disassembly of the micelle and the release of an encapsulated payload. However, specific studies detailing this process with this compound have not been identified.

Research in this area has focused on other structurally related thioether-containing molecules to modulate the oxidation sensitivity of polymeric micelles. For instance, studies have explored how varying the substituents attached to the sulfur atom can fine-tune the responsiveness of the micelles to oxidative stress, a condition associated with various diseases. This approach allows for the development of drug delivery systems that can selectively release their cargo in diseased tissues with elevated levels of reactive oxygen species (ROS).

The general principle involves synthesizing amphiphilic block copolymers where one block contains thioether pendants. These copolymers self-assemble in aqueous solutions to form micelles with a hydrophobic core, capable of encapsulating poorly soluble drugs, and a hydrophilic shell. The thioether-containing core is hydrophobic, but upon oxidation, it becomes hydrophilic, leading to the destabilization of the micelle structure and subsequent drug release.

While these principles are well-established for various thioether-containing polymers, the specific contribution and performance of this compound within this framework have not been documented in the reviewed scientific articles.

Future Research Directions and Emerging Avenues for 3 Methylthio Benzyl Amine Hydrochloride Research

Development of More Efficient and Sustainable Synthetic Routes

One of the most promising avenues is the adoption of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for rapid process optimization and scale-up. durham.ac.ukmit.edursc.org The synthesis of N-benzylhydroxylamine hydrochloride has been successfully improved using a continuous-flow reactor, achieving higher yields under milder conditions and reducing waste, demonstrating the potential of this technology for similar amine hydrochlorides. mdpi.com Future work could focus on developing a continuous process for the reductive amination of 3-(methylthio)benzaldehyde (B1281139), potentially utilizing immobilized catalysts and in-line purification steps to create a seamless and highly efficient synthesis. durham.ac.uk

Biocatalysis represents another major frontier for the sustainable synthesis of chiral amines and their derivatives. nih.govnih.gov The use of enzymes, such as transaminases and engineered imine reductases, offers unparalleled selectivity under mild, aqueous conditions. nih.gov Directed evolution can be employed to tailor enzymes for specific substrates, potentially enabling the asymmetric synthesis of chiral analogues of [3-(Methylthio)benzyl]amine. bohrium.comacs.org Recent breakthroughs have even demonstrated the direct primary amination of benzylic C(sp³)–H bonds using new-to-nature enzymes, a method that could revolutionize the synthesis of benzylamines by directly converting a C-H bond to a C-N bond with high selectivity. bohrium.comacs.orgnsf.gov Engineering ancestral imine reductases has also proven effective for the desymmetrization of biaryl dialdehydes, providing a powerful strategy for constructing axially chiral biaryl benzylamines. acs.org

Furthermore, the development of advanced catalytic systems for reductive amination continues to be a focal point. rsc.org Research into non-noble metal catalysts, such as those based on iron or cobalt, is gaining traction as a cost-effective and sustainable alternative to platinum or palladium catalysts. researchgate.netnih.gov The design of novel ligands and catalyst supports can further enhance activity and selectivity, reducing catalyst loading and simplifying purification. acs.orgscite.ai

Synthetic ApproachPotential Advantages for [3-(Methylthio)benzyl]amine SynthesisKey Research Focus
Flow Chemistry Improved safety, efficiency, scalability, and process control. durham.ac.ukmit.eduDevelopment of integrated continuous processes with in-line purification.
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govresearchgate.netEngineering specific enzymes (e.g., transaminases) for the substrate. acs.org
Advanced Catalysis Lower cost, improved sustainability, and higher selectivity. rsc.orgnih.govDesigning catalysts based on earth-abundant metals and novel ligand systems. acs.org

Exploration of Novel Biological Targets and Mechanisms of Action for Related Compounds

The benzylamine (B48309) scaffold is a well-established pharmacophore present in a wide array of biologically active molecules. wikipedia.orgchemicalbook.comchemicalbook.com Derivatives have shown activity as inhibitors of catecholamine uptake, antifungal agents, and potential therapeutics for neurodegenerative diseases and cancer. nih.gov Future research on compounds related to [3-(Methylthio)benzyl]amine hydrochloride will likely focus on identifying novel biological targets and elucidating their mechanisms of action.

A key emerging strategy for target identification is the use of high-throughput genetic screening techniques. For instance, CRISPR screening could be employed to systematically knock out genes in a cell line, allowing researchers to identify which gene products are essential for the bioactivity of a given compound. This approach offers an unbiased method to uncover previously unknown molecular targets and pathways.

Furthermore, the methylthio group present in this compound provides a unique structural feature that can be exploited. Catechol-thioethers, which share the sulfur linkage, are known to possess antioxidant properties, suggesting that the methylthiobenzyl motif could be explored for its potential to modulate oxidative stress pathways. nsf.gov Research could investigate the ability of these compounds to interact with enzymes involved in redox homeostasis.

The development of solid-phase synthesis techniques has enabled the creation of large libraries of benzylamine-derived sulfonamides, which have been screened to identify potent thrombin inhibitors. nih.gov This highlights the potential of combinatorial chemistry approaches to rapidly generate and screen derivatives of [3-(Methylthio)benzyl]amine against a wide range of biological targets, accelerating the discovery of new lead compounds.

Advanced Structure-Activity Relationship Studies Utilizing High-Throughput Screening and Artificial Intelligence

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug discovery. Future research will move beyond traditional SAR studies by leveraging advanced computational tools and screening methods.

High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets. researchgate.net By synthesizing a focused library of derivatives based on the [3-(Methylthio)benzyl]amine scaffold, researchers can quickly identify compounds with desired activity profiles and build a robust dataset for more advanced analysis.

This data can then feed into Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies use statistical and machine learning methods to correlate physicochemical properties of compounds with their biological activities. nih.gov These models can predict the activity of yet-unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

TechnologyApplication in [3-(Methylthio)benzyl]amine ResearchExpected Outcome
High-Throughput Screening (HTS) Rapidly test a library of derivatives against biological targets.Identification of initial "hit" compounds and generation of SAR data.
QSAR Modeling Develop predictive models based on chemical structure and biological activity.Rational design of more potent analogues and prioritization of synthetic targets.
Artificial Intelligence (AI) / Machine Learning (ML) Analyze complex SAR data and perform large-scale virtual screening. researchgate.netAccelerated discovery of lead compounds with optimized properties.

Integration of the [3-(Methylthio)benzyl]amine Motif into Complex Chemical Systems for Advanced Applications

The utility of [3-(Methylthio)benzyl]amine extends beyond its potential direct applications, positioning it as a valuable synthetic building block . whiterose.ac.uk Its primary amine and functionalized aromatic ring offer two distinct points for chemical modification, allowing for its incorporation into larger, more complex molecular architectures.

In medicinal chemistry , the motif can be used as a key fragment in the synthesis of novel pharmaceutical agents. Benzylamines are precursors to a wide range of bioactive molecules, including benzylureas and various heterocyclic compounds. nih.govnih.gov The specific 3-(methylthio) substitution pattern can be used to probe specific interactions within a biological target's binding site, potentially enhancing potency or selectivity.

In materials science , functionalized benzylamines are being explored for a variety of applications. They can serve as precursors for dyes and pigments or be used to functionalize nanoparticles, thereby modifying their surface properties for improved stability or reactivity. sinocurechem.com There is emerging interest in using benzylamine derivatives to develop "smart materials" with tunable properties. Furthermore, the amine functionality can act as a ligand for metal catalysts, suggesting that chiral derivatives of [3-(Methylthio)benzyl]amine could be developed as ligands for asymmetric catalysis. nih.gov The benzylamine moiety can also be integrated into supramolecular structures, such as benzene-1,3,5-tricarboxamides, where it can influence the self-assembly and packing of the resulting copolymers. nih.gov

Methodological Innovations in Studying Chemical Reactivity and Stability

A thorough understanding of a compound's chemical reactivity and physical stability is crucial for its synthesis, storage, and application. Future research will benefit from methodological innovations that provide deeper insights into these properties.

Computational chemistry , particularly Density Functional Theory (DFT) , has become an indispensable tool for studying reaction mechanisms and predicting molecular properties. researchgate.netnih.govrdd.edu.iqbohrium.com DFT calculations can be used to model the transition states of synthetic reactions, providing insights that can help optimize reaction conditions. researchgate.net It can also predict electronic properties, such as the molecular electrostatic potential, which can help rationalize the compound's reactivity and intermolecular interactions. nih.gov

For assessing physical and chemical stability, advanced thermal analysis techniques are becoming increasingly important. Isothermal calorimetry is a highly sensitive method that can detect the minute heat changes associated with degradation processes, allowing for a rapid and accurate assessment of a compound's long-term stability without the need for accelerated aging studies. researchgate.netnih.govnih.govresearchgate.net Similarly, Differential Scanning Calorimetry (DSC) is a powerful tool for characterizing the thermal properties of active pharmaceutical ingredients (APIs), including their melting points, purity, and polymorphic forms, all of which are critical for formulation and stability. netzsch.com These techniques provide a more dynamic and comprehensive picture of a compound's stability profile compared to traditional chromatographic methods alone.

Q & A

Q. What are the standard laboratory synthesis methods for [3-(Methylthio)benzyl]amine hydrochloride?

The synthesis typically involves multi-step reactions starting from 4-(methylthio)acetophenone. Key steps include:

  • Reduction : The ketone group is reduced to a secondary alcohol using sodium borohydride .
  • Amination : The alcohol undergoes reductive amination with ammonia or an amine source, facilitated by sodium cyanoborohydride .
  • Resolution : Chiral resolution (e.g., crystallization with a chiral acid) isolates the desired enantiomer .
  • Salt Formation : Treatment with hydrochloric acid yields the hydrochloride salt . Solvent choice (ethanol/methanol) and temperature control are critical for optimizing yield and purity .

Q. What analytical techniques are used to characterize this compound?

  • Spectroscopy : NMR (¹H and ¹³C) confirms structural integrity and purity. IR spectroscopy identifies functional groups (e.g., amine, methylthio) .
  • Thermal Analysis : Melting point determination assesses crystallinity and salt stability .
  • Mass Spectrometry : Molecular weight verification via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How do enantiomers of this compound differ in biological activity?

Enantiomers exhibit distinct biological profiles due to stereospecific interactions with targets (e.g., enzymes, receptors). For example:

  • The (R) -enantiomer may show higher affinity for serotonin transporters, while the (S) -enantiomer could interact preferentially with dopamine receptors .
  • Methodological Approach : Use chiral HPLC or capillary electrophoresis to separate enantiomers, followed by in vitro binding assays (e.g., radioligand displacement) to quantify activity differences .

Q. How does solvent polarity or pH influence the stability and reactivity of this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic reactivity of the amine group in alkylation reactions, while non-polar solvents stabilize the hydrochloride salt .
  • pH Sensitivity : Under acidic conditions (pH < 3), the compound remains protonated, improving aqueous solubility. At neutral pH, deprotonation may reduce bioavailability .
  • Experimental Design : Conduct stability studies using UV-Vis spectroscopy or HPLC to monitor degradation under varying pH/solvent conditions .

Q. How can researchers resolve contradictions in reported synthesis yields or spectral data?

Discrepancies often arise from:

  • Reaction Conditions : Higher temperatures (>80°C) may accelerate side reactions (e.g., oxidation of the methylthio group), reducing yield .
  • Purification Methods : Column chromatography vs. recrystallization can alter purity and spectral baseline noise .
  • Resolution Strategy : Replicate protocols with controlled variables (solvent, catalyst loading) and validate results using orthogonal techniques (e.g., 2D NMR vs. X-ray crystallography) .

Q. What experimental strategies are used to study the compound’s interactions with biological targets?

  • Molecular Docking : Predict binding modes with targets (e.g., GPCRs) using software like AutoDock Vina, guided by the compound’s 3D structure (from X-ray or DFT calculations) .
  • High-Throughput Screening : Test activity against kinase panels or ion channels using fluorescence-based assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.